(5-Fluoro-1H-indol-2-yl)methanamine;hydrochloride

Description

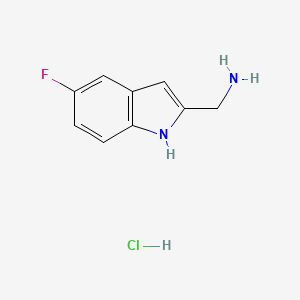

(5-Fluoro-1H-indol-2-yl)methanamine hydrochloride is a halogenated indole derivative characterized by a fluorine atom at the 5-position of the indole ring and a methanamine group (-CH2NH2) at the 2-position, forming a hydrochloride salt. The fluorine substitution enhances electronic effects and metabolic stability compared to non-halogenated analogs, making it a candidate for drug discovery .

Structure

3D Structure of Parent

Properties

IUPAC Name |

(5-fluoro-1H-indol-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2.ClH/c10-7-1-2-9-6(3-7)4-8(5-11)12-9;/h1-4,12H,5,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTOVNQLRKTEEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(N2)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-1H-indol-2-yl)methanamine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 5-fluoroindole.

Functionalization: The indole ring is functionalized at the 2-position to introduce the methanamine group. This can be achieved through various methods, including nucleophilic substitution or reductive amination.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification: Techniques such as crystallization, filtration, and recrystallization are employed to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the methanamine group or the indole ring, resulting in reduced forms of the compound.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like Lewis acids.

Major Products: The major products formed from these reactions include various substituted indole derivatives, oxidized products, and reduced forms of the compound.

Scientific Research Applications

Chemistry:

Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Catalysis: Employed in catalytic reactions due to its unique structural features.

Biology:

Biological Probes: Utilized in biological studies to investigate cellular processes and pathways.

Fluorescent Markers: The fluorine atom can enhance the compound’s fluorescence, making it useful as a fluorescent marker.

Medicine:

Therapeutics: Investigated for its potential therapeutic effects in various diseases.

Industry:

Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Fluoro-1H-indol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The fluorine atom enhances its binding affinity and selectivity, contributing to its potency.

Comparison with Similar Compounds

Key Observations :

- Halogen vs. The chloro analog exhibits higher molecular weight and lipophilicity (logP), which may enhance membrane permeability but reduce aqueous solubility .

- Positional Isomerism : Ethylamine derivatives (e.g., 2-(5-Methoxy-1H-indol-3-yl)ethanamine HCl) demonstrate altered pharmacokinetics due to the extended carbon chain and substitution at position 3 instead of 2 .

- Core Heterocycle Differences : Pyridine-based analogs (e.g., (3-chloro-5-fluoropyridin-2-yl)methanamine HCl) lack the indole’s fused benzene-pyrrole system, reducing π-π stacking interactions critical for target engagement .

Spectroscopic and Physicochemical Data

NMR Spectroscopy

While specific NMR data for (5-Fluoro-1H-indol-2-yl)methanamine HCl is absent in the evidence, analogs provide insights:

- Fluorine Chemical Shifts : In related compounds, C-F coupling constants in ^19F NMR range from 230–250 Hz, with deshielded aromatic protons near the fluorine .

- Methanamine Protons : The -CH2NH2 group in (5-Methyl-1H-indol-2-yl)methanamine HCl shows ^1H NMR signals at δ 3.85–4.10 (CH2) and δ 8.10–8.30 (NH3+), typical for protonated amines in DMSO-d6 .

Collision Cross Section (CCS)

Predicted CCS values for (5-Methyl-1H-indol-2-yl)methanamine HCl ([M+H]+: 132.1 Ų) suggest compact structures, whereas bulkier substituents (e.g., chlorine) may increase CCS due to steric effects .

Biological Activity

(5-Fluoro-1H-indol-2-yl)methanamine;hydrochloride is a compound belonging to the indole family, characterized by a fluorine atom at the 5-position of the indole ring and a methanamine group at the 2-position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various biological applications. This compound has garnered interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Target of Action

Indole derivatives, including this compound, are known to interact with multiple receptors in biological systems. These interactions can lead to significant changes in cellular functions and pathways.

Mode of Action

The compound is believed to influence various biochemical pathways through receptor binding, leading to diverse biological responses. Its structure allows it to exhibit high affinity for certain targets, which is critical for its biological activity.

Biochemical Pathways

Research indicates that indole derivatives can affect numerous biological activities:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antidiabetic

- Antimalarial

These activities suggest a broad spectrum of potential therapeutic applications.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits notable antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values have been documented in several studies:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Staphylococcus aureus | 0.0048 |

| Candida albicans | 0.039 |

These results highlight the compound's effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains .

Anticancer Activity

The compound's anticancer potential has been explored in various studies, showing promise against different cancer cell lines. For instance, it has been reported that indole derivatives can induce apoptosis in cancer cells through multiple mechanisms, including modulation of signaling pathways related to cell survival and proliferation.

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties, which can be crucial in treating conditions characterized by chronic inflammation. The compound has shown efficacy in reducing inflammatory markers in vitro and in vivo models.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various indole derivatives, this compound was tested against standard bacterial strains. The results indicated significant zones of inhibition compared to control groups, confirming its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

In vitro testing on human cancer cell lines demonstrated that this compound effectively inhibited cell growth at concentrations as low as 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with this compound, suggesting its role as an anticancer agent.

Q & A

Q. What synthetic routes are optimal for preparing (5-Fluoro-1H-indol-2-yl)methanamine hydrochloride, and how can purity be maximized?

The compound is typically synthesized via Fischer indole synthesis , where phenylhydrazine reacts with a fluorinated ketone/aldehyde under acidic conditions (e.g., HCl or H₂SO₄). Key steps include:

- Reaction optimization : Use ethanol or methanol as solvents under reflux (60–80°C) to enhance yield .

- Reduction : Convert intermediates (e.g., nitriles or imines) to the primary amine using NaBH₄ or LiAlH₄, followed by HCl salt formation .

- Purification : Recrystallization from ethanol/water or column chromatography (silica gel, CH₂Cl₂/MeOH) improves purity. Monitor via TLC and NMR .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms indole ring substitution (e.g., fluorine at C5, amine at C2) and hydrochloride formation (NH₂⁺ signal at δ 8–10 ppm) .

- Mass spectrometry : High-resolution ESI-MS verifies molecular ion ([M+H]⁺) and isotopic patterns (e.g., chlorine from HCl) .

- X-ray crystallography : Resolves 3D structure, bond angles, and packing motifs. Use SHELXL for refinement .

Q. Why is the hydrochloride form preferred over the free base in research applications?

The hydrochloride salt improves water solubility (critical for biological assays) and stability by preventing amine oxidation. Solubility can be quantified via UV-Vis spectroscopy in buffered solutions (pH 4–7) .

Advanced Research Questions

Q. How can reaction conditions be optimized to scale up synthesis without compromising yield?

- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loadings (e.g., Pd/C for hydrogenation) to identify robust parameters .

- Continuous flow reactors : Enhance reproducibility and reduce side reactions (e.g., dimerization) .

- In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time .

Q. What crystallographic challenges arise when resolving this compound’s structure, and how are they addressed?

- Twinned crystals : Common due to flexible indole motifs. Use SHELXD for structure solution and PLATON to check for twinning .

- Disorder : Fluorine and amine groups may exhibit positional disorder. Apply restraints in SHELXL refinement .

- Data collection : High-resolution synchrotron data (≤1.0 Å) improves electron density maps for accurate atom placement .

Q. How does this compound interact with biological targets, and what methodologies elucidate its mechanism?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding to serotonin receptors (5-HT) or kinases .

- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to purified proteins (e.g., MAO-A) .

- Cellular assays : Measure cAMP accumulation or Ca²⁺ flux in HEK293 cells transfected with target receptors .

Q. What stability studies are necessary for long-term storage of this compound?

- Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td) under N₂ atmosphere .

- Forced degradation : Expose to heat (40–60°C), light (UV), and humidity; monitor via HPLC for degradation products (e.g., dehalogenation) .

- Lyophilization : Stabilize aqueous solutions by freeze-drying and storing at −20°C under argon .

Q. How should researchers address contradictions in spectral or crystallographic data?

- Multi-technique validation : Cross-validate NMR assignments with COSY/NOESY and crystallographic data .

- DFT calculations : Compare experimental IR/Raman spectra with computational models (e.g., Gaussian 16) .

- Peer validation : Share crystallographic data (CIF files) in repositories like the Cambridge Structural Database .

Q. What structure-activity relationship (SAR) insights guide the design of analogs?

- Fluorine positioning : Compare with 5-fluoro vs. 6-fluoro analogs to assess electronic effects on receptor binding .

- Amine substitution : Replace –CH₂NH₂ with –CH₂NHR to modulate lipophilicity (logP) and bioavailability .

- Indole ring modifications : Introduce methyl or bromine at C3/C4 to study steric effects (e.g., Fischer synthesis variants) .

Q. What methodologies quantify degradation pathways under physiological conditions?

- LC-MS/MS : Identify hydrolytic (e.g., HCl loss) or oxidative metabolites in simulated gastric fluid (pH 1.2) .

- Isotope labeling : Use ¹⁸O-water to trace oxygen incorporation during degradation .

- Accelerated stability testing : Store at 40°C/75% RH for 6 months; analyze degradation kinetics with Arrhenius modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.